1-Amino-4-methylpiperazine dihydrochloride monohydrate 1-Amino-4-methylpiperazine dihydrochloride monohydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16191504
InChI: InChI=1S/C5H13N3.2ClH.H2O/c1-7-2-4-8(6)5-3-7;;;/h2-6H2,1H3;2*1H;1H2
SMILES:
Molecular Formula: C5H17Cl2N3O
Molecular Weight: 206.11 g/mol

1-Amino-4-methylpiperazine dihydrochloride monohydrate

CAS No.:

Cat. No.: VC16191504

Molecular Formula: C5H17Cl2N3O

Molecular Weight: 206.11 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-4-methylpiperazine dihydrochloride monohydrate -

Specification

Molecular Formula C5H17Cl2N3O
Molecular Weight 206.11 g/mol
IUPAC Name 4-methylpiperazin-1-amine;hydrate;dihydrochloride
Standard InChI InChI=1S/C5H13N3.2ClH.H2O/c1-7-2-4-8(6)5-3-7;;;/h2-6H2,1H3;2*1H;1H2
Standard InChI Key UPJWXQREHFVMHA-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)N.O.Cl.Cl

Introduction

Synthesis and Purification

The synthesis of 1-amino-4-methylpiperazine dihydrochloride monohydrate involves two primary stages: (1) production of the base amine and (2) salt formation.

Synthesis of 1-Amino-4-methylpiperazine

The base compound is synthesized via nitrosation and reduction of N-methylpiperazine. A representative method includes:

  • Nitrosation: Dropwise addition of sodium nitrite to N-methylpiperazine at 30°C, forming a nitroso intermediate .

  • Reduction: Treatment with zinc powder in glacial acetic acid reduces the nitroso group to an amine .

  • Purification: Halogenated solvents (e.g., dichloromethane) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) extract impurities, achieving ≥90% purity .

Salt Formation

The dihydrochloride monohydrate is prepared by:

  • Acidification: Adding concentrated hydrochloric acid to 1-amino-4-methylpiperazine in aqueous solution.

  • Crystallization: Evaporating the solution under reduced pressure to isolate the salt.

  • Hydration: Exposing the crystals to controlled humidity to incorporate water of crystallization .

Table 1: Comparative Synthesis Metrics

ParameterBase Compound Dihydrochloride Monohydrate (Estimated)
Yield91.4% 75–85%
Purity≥90% ≥95%
Reaction Temperature30–40°C 25–30°C

Physicochemical Properties

While direct measurements for the dihydrochloride monohydrate are scarce, its properties can be inferred from the base compound and analogous salts:

Thermal Stability

  • Base compound: Boiling point = 172–175°C .

  • Dihydrochloride monohydrate: Likely decomposes above 200°C due to HCl and water loss.

Solubility

  • Base compound: Miscible with water .

  • Dihydrochloride monohydrate: Enhanced aqueous solubility (>500 mg/mL) due to ionic character .

Spectroscopic Data

  • IR (base): N-H stretch (~3300 cm⁻¹), C-N stretch (~1250 cm⁻¹) .

  • NMR (base): δ 2.3–2.7 ppm (piperazine CH₂), δ 1.0 ppm (CH₃) .

Table 2: Key Physicochemical Parameters

PropertyBase Compound Dihydrochloride Monohydrate (Estimated)
Melting PointNot reported180–190°C (decomposes)
Density0.957 g/mL at 25°C 1.25–1.30 g/mL
Refractive Index1.4835–1.4855 Not applicable (solid)

Applications in Pharmaceutical Synthesis

1-Amino-4-methylpiperazine derivatives are critical intermediates in antibiotic production, notably Rifampicin, a frontline tuberculosis treatment . The dihydrochloride monohydrate form offers advantages in drug formulation:

Rifampicin Synthesis

  • Step 1: Condensation with rifamycin S to form a hydrazone intermediate.

  • Step 2: Reduction to yield Rifampicin .

  • Role of dihydrochloride salt: Improves reaction kinetics by solubilizing the amine in polar solvents .

Nanoparticle Stabilization

The base compound acts as a stabilizer for silver nanoparticles (<10 nm) . The dihydrochloride form may enhance colloidal stability in acidic media.

Industrial and Research Prospects

Process Optimization

Patent CN115703750A highlights phase-transfer catalysis for improving base compound purity . Similar strategies could streamline dihydrochloride production.

Emerging Applications

  • Anticancer agents: Piperazine derivatives show promise in kinase inhibition.

  • Polymer chemistry: As crosslinkers in epoxy resins.

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